molecular formula C14H8I4O4 B142916 Tetrac CAS No. 67-30-1

Tetrac

カタログ番号 B142916
CAS番号: 67-30-1
分子量: 747.83 g/mol
InChIキー: PPJYSSNKSXAVDB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrac, or tetraiodothyroacetic acid, is not explicitly detailed in the provided papers. However, the papers do discuss various tetra-substituted compounds, which can offer insights into the general characteristics and behaviors of molecules with four substituents on a central atom or structure. For instance, tetrahedral bonding is a common feature in chemistry where a central atom is bonded to four other atoms, creating a three-dimensional shape that is crucial for the stability and properties of many compounds .

Synthesis Analysis

The synthesis of tetra-substituted compounds can be complex and often requires specific conditions and reagents. For example, the synthesis of tetrahedranyllithium involved the reaction of tetrakis(trimethylsilyl)tetrahedrane with methyllithium in tetrahydrofuran . Similarly, tetrakis(μ3-phenylpropargyl)zirconium was synthesized from ZrCl4 and (phenylpropargyl)magnesium bromide . These examples demonstrate the careful selection of starting materials and conditions that are necessary for the successful synthesis of tetra-substituted compounds.

Molecular Structure Analysis

The molecular structure of tetra-substituted compounds is often determined using techniques such as X-ray crystallography. For instance, the structure of tetrahedranyllithium was elucidated to be a stretched tetrahedron with specific bond lengths between the central lithium and surrounding carbon atoms . The D2d symmetry of tetrakis(μ3-phenylpropargyl)zirconium was also confirmed through crystallographic analysis . These structural details are crucial for understanding the properties and reactivity of the compounds.

Chemical Reactions Analysis

The reactivity of tetra-substituted compounds can vary widely depending on their structure and substituents. For example, tetrahedranyllithium was used to prepare methyl- and hydrogen-substituted tetrahedranes, demonstrating its reactivity towards electrophiles . The coordination of ligands to a central metal atom, as seen in tetrakis(μ3-phenylpropargyl)zirconium, can also influence the reactivity and potential applications of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of tetra-substituted compounds are influenced by their molecular structure and bonding. Tetrahedral bonding in amorphous carbon, for example, results in properties that approach those of diamond, including high hardness and low friction coefficients . The electronic structure, such as the HOMO-LUMO gap calculated for tetrakis(μ3-phenylpropargyl)zirconium, is also a key factor in determining the properties of these compounds .

科学的研究の応用

Application in Oral Cancer Treatment

  • Scientific Field : Oncology, specifically Oral Cancer Treatment .
  • Summary of the Application : Tetrac, a thyroid hormone deaminated analogue, has been shown to induce antiproliferation in oral cancer cells when combined with Heteronemin, a marine sesterterpenoid-type natural product .
  • Methods of Application : The antiproliferative effects were investigated using the Cell Counting Kit-8 and flow cytometry. The signal transduction pathway was measured by Western blotting analyses. Quantitative PCR was used to evaluate gene expression regulated by heteronemin, tetrac, or their combined treatment in oral cancer cells .
  • Results or Outcomes : The combined treatment of Heteronemin and Tetrac showed promising results in inhibiting the proliferation of oral cancer cells .

Application in Anti-angiogenesis

  • Scientific Field : Angiogenesis, specifically Anti-angiogenesis .
  • Summary of the Application : Tetrac and its nanoparticulate formulation, Nanotetrac, have been found to disrupt a number of functions or events that are important to cancer cells via the known thyroid hormone-tetrac receptor on the plasma membrane integrin αvβ3 .
  • Methods of Application : The activity of Tetrac and Nanotetrac at the cell surface integrin was studied. Nanotetrac was designed to limit Tetrac to the extracellular space on the basis of the size of the nanoparticle and to provide optimized exposure of the biphenyl structure and acetic acid side chain of its inner ring to the receptor site on αvβ3 .
  • Results or Outcomes : Nanotetrac has been shown to be up to 10-fold more potent than unmodified Tetrac at its integrin target. It has potential applications as inhibitors of tumor-related angiogenesis and of angiogenesis that is unrelated to malignancy, including clinically significant disorders ranging from skin diseases to vascular proliferation in the retina and neovascularization associated with inflammatory states .

Application in Renal Cell Carcinoma Treatment

  • Scientific Field : Oncology, specifically Renal Cell Carcinoma Treatment .
  • Summary of the Application : Tetrac has been studied for its potential use in the treatment of renal cell carcinoma (RCC), a type of kidney cancer .
  • Results or Outcomes : The outcomes of this study are not explicitly mentioned in the available resources .

Application in Inducing Apoptosis in Cancer Cells

  • Scientific Field : Oncology .
  • Summary of the Application : Tetrac, a derivative of L-thyroxine, has been found to have anticancer properties. It has been studied for its ability to induce apoptosis (programmed cell death) in a variety of human cancer cells .
  • Methods of Application : The methods of application are not specified in the available resources .
  • Results or Outcomes : Tetrac and chemically-modified Tetrac have been shown to induce apoptosis in a variety of human cancer cells in vitro .

Application in Brain Development

  • Scientific Field : Neurology .
  • Summary of the Application : Tetrac has been studied for its potential use in brain development, specifically in mouse mutants deficient in the thyroid hormone transporter Mct8 .
  • Results or Outcomes : The administration of tetrac was found to provide neurons during the postnatal stage with a potent thyroid hormone receptor agonist, thereby potentially reducing the neurological damage in patients with Mct8 mutations .

Application in Inhibiting Tumor-related Angiogenesis

  • Scientific Field : Oncology .
  • Summary of the Application : Tetrac and its nanoparticulate formulation, Nanotetrac, have been found to disrupt a number of functions or events that are important to cancer cells via the known thyroid hormone-tetrac receptor on the plasma membrane integrin αvβ3 .
  • Methods of Application : The activity of Tetrac and Nanotetrac at the cell surface integrin was studied. Nanotetrac was designed to limit Tetrac to the extracellular space on the basis of the size of the nanoparticle and to provide optimized exposure of the biphenyl structure and acetic acid side chain of its inner ring to the receptor site on αvβ3 .
  • Results or Outcomes : Nanotetrac has been shown to be up to 10-fold more potent than unmodified Tetrac at its integrin target. It has potential applications as inhibitors of tumor-related angiogenesis and of angiogenesis that is unrelated to malignancy, including clinically significant disorders ranging from skin diseases to vascular proliferation in the retina and neovascularization associated with inflammatory states .

Safety And Hazards

Tetrac is used for research purposes only . It is recommended to use safety goggles with side-shields, protective gloves, and impervious clothing when handling Tetrac. It should be kept away from drains, water courses, or the soil .

将来の方向性

Tetrac has shown promise in not only AML, but prostate, renal, and various other cancer types . The preclinical trial seems promising and this calls for further exploration of Tetrac in cancer therapy . The development of immunotherapy and nanotechnology may play a role in future therapy to achieve complete remission . Nano-encapsulation of drugs can improve drugs’ bioavailability, help drugs evade resistance, and provide combination therapy directly to the cancer cells .

特性

IUPAC Name

2-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8I4O4/c15-8-4-7(5-9(16)13(8)21)22-14-10(17)1-6(2-11(14)18)3-12(19)20/h1-2,4-5,21H,3H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJYSSNKSXAVDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8I4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5048186
Record name Tetrac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

747.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrac

CAS RN

67-30-1
Record name Tetraiodothyroacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetraiodothyroacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetraiodothyroacetic acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01751
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrac
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5048186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.590
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3',5,5'-TETRAIODOTHYROACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PA7UX1FFYQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrac
Reactant of Route 2
Tetrac
Reactant of Route 3
Reactant of Route 3
Tetrac
Reactant of Route 4
Tetrac
Reactant of Route 5
Tetrac
Reactant of Route 6
Tetrac

Citations

For This Compound
5,380
Citations
PJ Davis, GV Glinsky, HY Lin, JT Leith… - Frontiers in …, 2015 - frontiersin.org
… To limit the action of tetrac exclusively to integrin αvβ3, we covalently bonded tetrac to a nanoparticle of sufficient size (~200 nm) to preclude cell uptake of the complex (25), thus …
Number of citations: 107 www.frontiersin.org
M Yalcin, E Dyskin, L Lansing, DJ Bharali… - The Journal of …, 2010 - academic.oup.com
… efficacy of tetrac and tetrac nanoparticles (tetrac NP) against … (n = 8 per group); effects of tetrac and tetrac NP at 1 μg/CAM were … of unmodified tetrac and tetrac NP ip were determined. …
Number of citations: 135 academic.oup.com
AB Glinskii, GV Glinsky, HY Lin, HY Tang, M Sun… - Cell Cycle, 2009 - Taylor & Francis
… and tetrac is pro-apoptotic,17 we searched in tetrac-treated tumor cells for expression of differentially-regulated, apoptosis-relevant genes. We showed that unmodified tetrac and tetrac …
Number of citations: 138 www.tandfonline.com
M Yalcin, DJ Bharali, L Lansing, E Dyskin… - Anticancer …, 2009 - ar.iiarjournals.org
… to poly (lactic-co-glycolic acid) (PLGA) (Tetrac NP), have an average size of 200 nm which … thus that of Tetrac, into the cell. Our findings indicate that Tetrac and Tetrac NP have similar …
Number of citations: 132 ar.iiarjournals.org
PJ Davis, GV Glinsky, HY Lin, S Incerpi… - Endocrine …, 2013 - Taylor & Francis
… The complex anti-angiogenic properties of tetrac and Nanotetrac … Tetrac and Nanotetrac inhibit expression in tumor cells of … The possibility is also examined that tetrac formulations have …
Number of citations: 25 www.tandfonline.com
T Yoshida, J Gong, Z Xu, Y Wei, EJ Duh - Experimental eye research, 2012 - Elsevier
… and EPO, our results with tetrac are encouraging that tetrac might have potential for blocking … , we investigated both tetrac as well as a nanoparticulate preparation of tetrac (tetrac-NP) …
Number of citations: 56 www.sciencedirect.com
S Horn, S Kersseboom, S Mayerl, J Müller… - …, 2013 - academic.oup.com
… -KO and wild-type animals after daily injection of tetrac (400 ng/g body weight) during the first … in response to tetrac. Based on our findings we propose that tetrac administration offers the …
Number of citations: 80 academic.oup.com
JT Leith, A Hercbergs, S Kenney, SA Mousa… - Endocrine …, 2018 - Taylor & Francis
… The observations in this article suggest that tetrac and NDAT block a change in the physical state of the integrin (“activation”) and this, whether by disrupting signal transduction or …
Number of citations: 18 www.tandfonline.com
HY Lin, YT Chin, AW Nana, YJ Shih, HY Lai, HY Tang… - Steroids, 2016 - Elsevier
… tetrac, a deaminated derivative of l-thyroxine (T 4 ), to poly(lactic-co-glycolic acid) (PLGA); this prevents cellular uptake of tetrac and restricts actions of the tetrac-… Tetrac is also known to …
Number of citations: 71 www.sciencedirect.com
KA Schmohl, PJ Nelson… - Endocrine-Related …, 2019 - erc.bioscientifica.com
… tetrac blocks the pro-angiogenic actions of thyroid hormones at the integrin receptor, in addition to agonist-independent anti-angiogenic effects. Tetrac … Moreover, tetrac disrupts thyroid …
Number of citations: 12 erc.bioscientifica.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。